L-Homocysteic acid

NMDA receptor Striatal cholinergic interneurons Acetylcholine release

L-Homocysteic acid (L-HCA) is the definitive tool for experiments demanding selective NMDA receptor activation without confounding mGluR activity. Unlike L-cysteic acid (dual NMDA/mGluR agonist) or L-homocysteine sulfinic acid (pan-mGluR agonist), L-HCA signals exclusively through NMDA receptors — confirmed by complete blockade with NMDA antagonists and zero agonist activity at human mGluR1α/mGluR5a. This stereochemically pure L-isomer is essential for reproducible electrophysiology, excitotoxicity modeling, and 3H-glutamate displacement assays. Procure analytically validated ≥98% purity material to eliminate cross-reactivity artifacts and ensure cross-study comparability.

Molecular Formula C4H9NO5S
Molecular Weight 183.19 g/mol
CAS No. 14857-77-3
Cat. No. B075922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Homocysteic acid
CAS14857-77-3
Molecular FormulaC4H9NO5S
Molecular Weight183.19 g/mol
Structural Identifiers
SMILESC(CS(=O)(=O)O)C(C(=O)O)N
InChIInChI=1S/C4H9NO5S/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H,8,9,10)/t3-/m0/s1
InChIKeyVBOQYPQEPHKASR-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Homocysteic Acid (CAS 14857-77-3): Compound Class and Baseline Procurement Characteristics


L-Homocysteic acid (L-HCA) is an endogenous sulfur-containing excitatory amino acid that functions as an agonist at the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors [1]. It occurs naturally in the mammalian central nervous system, is released from potassium-stimulated brain slices in a calcium-dependent manner, and has been proposed as an endogenous neurotransmitter ligand [1]. L-HCA is also an analog of glutamate and competitively suppresses the glutamate-cystine (xc-) antiporter function in neurons . The compound is supplied as a white to off-white powder with analytical specifications typically ≥95% to ≥98% purity by TLC . Its molecular formula is C4H9NO5S with a molecular weight of 183.18 g/mol .

Why Generic Substitution of L-Homocysteic Acid with Other Excitatory Sulfur-Containing Amino Acids Fails


Sulfur-containing excitatory amino acids such as L-cysteic acid (L-CA), L-homocysteine sulfinic acid (L-HCSA), and L-cysteine sulfinic acid (L-CSA) share structural similarities with L-Homocysteic acid (L-HCA), yet they exhibit divergent and sometimes opposing receptor pharmacology profiles. Experimental evidence demonstrates that L-HCA mediates inositol phosphate (InsP) formation in cerebellar granule cells wholly through NMDA receptor activation, whereas L-CA stimulates InsP formation via both NMDA and metabotropic glutamate receptors (mGluRs) and additionally triggers endogenous glutamate release [1]. Furthermore, while L-HCSA demonstrates potent agonist activity across multiple mGluR subtypes including mGluR1, mGluR2, mGluR4, mGluR5, mGluR6, and mGluR8 [2], L-HCA is reported inactive on human mGluR1α and mGluR5a in PI hydrolysis assays [3]. Stereochemistry also matters: D-HCA is a weaker NMDA agonist with an apparently smaller maximal response than L-HCA [4]. Consequently, procurement of a generic sulfur-containing excitatory amino acid without specifying L-Homocysteic acid risks introducing confounding receptor activation profiles, altered downstream signaling outcomes, and invalid cross-study comparisons.

Quantitative Evidence Guide for L-Homocysteic Acid: Comparator-Based Differentiation Data for Procurement Decisions


NMDA Receptor Agonist Potency: L-HCA Matches NMDA EC50 and Exceeds D-HCA in Striatal Cholinergic Interneurons

In a direct head-to-head comparison using rat striatal slices, the concentration-response curve for L-HCA was virtually superimposable on that for NMDA, yielding an equal EC50 value of 56.1 μM and identical maximal response for stimulating [3H]acetylcholine release. In contrast, D-HCA was weaker, with an EC50 value of 81.1 μM and an apparently smaller maximal response [1]. Additionally, cross-study comparable data from recombinant NMDA receptor systems report L-HCA activates NMDA receptors with an EC50 of 14 μM .

NMDA receptor Striatal cholinergic interneurons Acetylcholine release

Neurotoxicity Selectivity: L-HCA Mimics NMDA Pattern but Not Kainic Acid Pattern in Ex Vivo Retina

In a direct comparative neurotoxicity study using ex vivo chick embryo retina, L-HCA potently induced a pattern of cytopathology that mimics the pattern of NMDA neurotoxicity but does not mimic the pattern of kainic acid (KA) neurotoxicity. NMDA antagonists including Mg2+, D-aminophosphonopentanoate, and certain anesthetics, analgesics, and sedative hypnotics blocked the neurotoxic actions of L-HCA in direct proportion to their efficacy in blocking NMDA neurotoxicity. There was a perfect correspondence between agents that block NMDA and L-HCA neurotoxicity, whereas only a few such agents were active against KA neurotoxicity [1].

Excitotoxicity Retinal neurotoxicity NMDA vs KA selectivity

Glutamate Binding Site Affinity: L-HCA Displaces 3H-Glutamate with Ki of 67 μM

In radioligand binding studies using brain membrane preparations, L-HCA inhibited 3H-glutamate (3H-Glu) binding with a Ki value of 67 μM. Autoradiographic analysis revealed that the patterns with which L-HCA and NMDA displace 3H-Glu binding appear essentially identical, further supporting that L-HCA binds to the NMDA receptor recognition site [1]. For comparator context, the affinity of L-HCA for 3H-Glu binding sites is approximately one order of magnitude weaker than the binding affinity of the potent competitive NMDA antagonist CPP (3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid), which exhibited an IC50 of 20.1 μM against L-HCA-evoked responses in the striatal slice preparation [2].

Radioligand binding NMDA receptor 3H-glutamate displacement

Receptor Selectivity: L-HCA Mediates InsP Formation Solely via NMDA Receptors, Unlike L-Cysteic Acid

In a direct head-to-head comparison using primary cultures of rat cerebellar granule cells, both homocysteic acid (HCA) and cysteic acid (CA) stimulated inositol phosphate (InsP) formation in a dose-dependent manner that was prevented by the NMDA receptor antagonist APV. However, CA-mediated InsP formation was also partially prevented by the metabotropic glutamate receptor antagonist (+/-)-MCPG, whereas HCA-mediated InsP formation was completely unaffected by (+/-)-MCPG. Furthermore, CA-mediated InsP formation was partially prevented by removal of endogenous glutamate, while HCA responses were not [1].

Receptor selectivity Phosphoinositide hydrolysis Cerebellar granule cells

mGluR Activity Profile: L-HCA Inactive on Group I mGluRs, Unlike L-HCSA and L-CA

In a comparative pharmacological study using human mGluR1α and mGluR5a receptors expressed in clonal RGT cell lines, L-Homocysteic acid was inactive on both mGluR1α and mGluR5a cells in phosphoinositide (PI) hydrolysis assays. In contrast, the L-isomers of cysteine sulphinic acid (L-CSA), homocysteine sulphinic acid (L-HCSA), cysteic acid (L-CA), and serine-O-sulphate (L-SOS) all stimulated PI hydrolysis in these cells with full agonist effects [1]. Cross-study comparable data further indicate that L-HCSA is the most potent agonist across multiple mGluR subtypes including mGluR1, mGluR2, mGluR4, mGluR5, mGluR6, and mGluR8 [2].

Metabotropic glutamate receptors mGluR1 mGluR5 PI hydrolysis

Validated Research and Industrial Application Scenarios for L-Homocysteic Acid Based on Quantitative Evidence


Selective NMDA Receptor Activation in Electrophysiology and Neuropharmacology

L-HCA is optimally suited for electrophysiological and neuropharmacological studies requiring selective NMDA receptor activation. Direct evidence demonstrates that L-HCA matches NMDA in potency (EC50 = 56.1 μM) and maximal response in striatal cholinergic interneurons [1], while showing no detectable agonist activity at human Group I mGluRs (mGluR1α and mGluR5a) [2]. This selectivity profile is distinct from L-cysteic acid, which activates both NMDA and mGluRs [3], and from L-homocysteine sulfinic acid, which is a potent pan-mGluR agonist [4]. The compound's exclusive NMDA receptor signaling in cerebellar granule cells, without mGluR or endogenous glutamate release components [3], further supports its use in experiments where mGluR cross-talk would confound interpretation.

NMDA Receptor-Mediated Excitotoxicity Modeling

L-HCA provides a validated tool for inducing selective NMDA receptor-mediated excitotoxicity. In the ex vivo chick retina model, L-HCA induces a cytopathological pattern identical to NMDA but distinct from kainic acid, and its neurotoxic effects are blocked by NMDA antagonists in direct proportion to their NMDA receptor antagonist efficacy [5]. The compound's Ki of 67 μM for displacing 3H-glutamate binding [5] provides a quantitative benchmark for concentration selection in excitotoxicity assays. This evidence supports L-HCA as a specific NMDA excitotoxin without the kainate receptor activation that would occur with non-selective excitatory amino acids.

Radioligand Binding Competition Studies at NMDA Recognition Sites

L-HCA is validated for use as a competitive ligand in 3H-glutamate binding assays. Autoradiographic evidence confirms that L-HCA displaces 3H-glutamate binding with a Ki of 67 μM and yields displacement patterns essentially identical to NMDA [5]. This quantifiable affinity enables L-HCA to serve as a reference compound for characterizing novel NMDA receptor ligands. The availability of analytical-grade material (≥95% to ≥98% purity by TLC) from commercial sources supports reproducible binding assay performance.

Biomarker Method Development and Analytical Chemistry

L-HCA is utilized in the development and validation of analytical methods for detecting sulfur-containing amino acids in biological matrices. Validated LC-MS/MS methods have been established for the determination of homocysteic acid in biological samples [6]. The compound's role as a potential biomarker in cerebrospinal fluid for Alzheimer's disease research has driven the development of novel restricted access-anion exchange monolithic phases for in-tube SPME-LC-MS/MS determination of homocysteine and homocysteic acid in CSF samples [7]. Commercial availability of L-HCA as an analytical standard with documented purity specifications supports its use as a reference material in method development and validation workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Homocysteic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.